叉叶苷

描述

Furcatin is an organic compound that has been used in laboratory experiments for over 40 years. It is a potent inhibitor of both protein and lipid kinases and has been used to study the effects of kinase inhibition on cellular metabolism, gene expression, and cell signaling. Furcatin has a wide range of applications in basic and clinical research, including its use as a drug for treating certain types of cancer.

科学研究应用

Dentistry and Periodontal Research

Furcatin has been studied for its potential role in diagnosing and managing furcation involvement (FI) in teeth. Advanced imaging techniques and deep learning algorithms have been explored to improve the detection and treatment planning of periodontal diseases .

Biotechnology

In biotechnology, Furcatin hydrolase, an enzyme derived from Viburnum furcatum, has been identified for its role in plant defense mechanisms against herbivory. This enzyme could have applications in developing biopesticides or other plant protection strategies .

Material Science

Furcatin is being researched for its application in material science, particularly in the repair of furcal perforations. Different materials like mineral trioxide aggregate (MTA) and resin-modified glass ionomer cement (RMGIC) are evaluated for their sealing abilities in dental applications .

Food Industry

Microorganisms play a crucial role in the food industry, and enzymes like Furcatin could be used to enhance food preservation, safety, and processing. The potential for Furcatin to contribute to microbial food processing is an area of ongoing research .

Energy Production

Research into the conversion of sugars to furanic compounds, such as furfural and hydroxymethylfurfural, for chemical and fuel components, is relevant to Furcatin. These compounds are derived from lignocellulosic biomass and have applications in sustainable energy production .

Environmental Applications

Furcatin’s role in environmental applications is being explored, particularly in the context of graphene-based composites for environmental remediation. Its high removal capacity for pollutants makes it a candidate for water treatment and soil remediation .

Agriculture

In agriculture, Furcatin’s potential as an antifungal agent is being investigated. Its application could improve the quality and productivity of agricultural crops while ensuring the toxicological safety of commercialized foods .

Medicine

The medical field is examining Furcatin for its diagnostic imaging methods in evaluating furcation involvement. This could lead to improved non-surgical periodontal treatment strategies and long-term tooth prognosis .

作用机制

Target of Action

Furcatin is primarily targeted by furcatin hydrolase (FH), a unique disaccharide-specific acuminosidase . FH is derived from Viburnum furcatum and is involved in the hydrolysis of furcatin . The primary role of FH is to selectively hydrolyze the β-glycosidic bond between glycone and aglycone of disaccharide glycosides .

Mode of Action

Furcatin interacts with its target, furcatin hydrolase, through a specific substrate recognition mechanism . Two residues, Ala419 and Ser504 of FH, have been identified as key determinants of substrate specificity . Ala419 is involved in the aglycone recognition, whereas Ser504 recognizes the external saccharide of the glycone . Mutations at these sites drastically decrease the diglycosidase activity .

Biochemical Pathways

Furcatin is involved in the biochemical pathway mediated by β-glucosidases, which exist in almost all living organisms and are involved in a wide variety of biological reaction pathways . These include starch and sucrose metabolism, cyanoamino acid metabolism, and phenylpropanoid biosynthesis . Furcatin hydrolase hydrolyzes furcatin into p-allylphenol and the disaccharide acuminose .

Pharmacokinetics

It is known that furcatin is hydrolyzed by furcatin hydrolase, releasing p-allylphenol and the disaccharide acuminose This suggests that furcatin may be metabolized and eliminated from the body through enzymatic processes

Result of Action

The hydrolysis of furcatin by furcatin hydrolase results in the release of p-allylphenol and the disaccharide acuminose . This process is thought to serve as a deterrent against insect attack by releasing a toxic aglycone .

属性

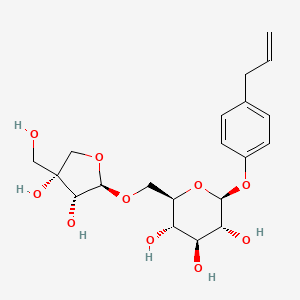

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTAEJNADMCLOV-LTRJMQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964469 | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furcatin | |

CAS RN |

499-33-2 | |

| Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is furcatin and where is it found?

A1: Furcatin is a naturally occurring disaccharide glycoside found in the leaves of the Viburnum furcatum Blume plant. [, ] Its revised structure is p-allylphenyl 6-O-[3-C-(hydroxymethyl)-β-D-erythrofuranosyl]-(1→6)-β-D-glucopyranoside. []

Q2: What is furcatin hydrolase (FH) and how does it interact with furcatin?

A2: Furcatin hydrolase (FH) is a unique enzyme classified as a disaccharide-specific acuminosidase. [] This means it specifically cleaves the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide moiety of furcatin. [] This enzymatic activity results in the breakdown of furcatin into p-allylphenol and acuminose. []

Q3: Where is furcatin hydrolase (FH) located within the plant cell?

A4: Furcatin hydrolase is localized to the chloroplast, as evidenced by analysis using green fluorescent protein fused with the enzyme's N-terminal signal peptide. []

Q4: What are the key structural features of furcatin hydrolase (FH) that contribute to its disaccharide specificity?

A5: Computational and experimental studies have identified two specific amino acid residues in FH crucial for its substrate specificity: Alanine 419 (Ala419) and Serine 504 (Ser504). [] These residues are highly conserved among disaccharide-specific glycosidases, suggesting their importance in this enzyme family. [] Based on structural modeling, Ala419 appears to play a role in recognizing the aglycone portion of the substrate, while Ser504 seems to be involved in recognizing the external saccharide unit within the disaccharide glycone. [] Mutations introduced at these sites significantly reduce the disaccharide-cleaving activity of FH, confirming their crucial role in substrate recognition and specificity. []

Q5: Have there been any computational studies on furcatin hydrolase (FH)?

A6: Yes, homology modeling and molecular docking studies have been conducted on FH. [] This research identified key residues involved in the active site of FH and their interactions with furcatin. [] Specifically, Ser84, Arg146, and Thr189 appear to be crucial for binding the disaccharide portion of furcatin (subsite -1), while Thr234 and Gly372 seem to be important for interacting with another region of the molecule (subsite -2). []

Q6: What is the broader significance of studying disaccharide-specific glycosidases like furcatin hydrolase?

A7: Research on disaccharide-specific glycosidases like FH provides valuable insights into the diverse mechanisms of carbohydrate recognition and hydrolysis in biological systems. [] Understanding the unique substrate specificities of these enzymes, compared to monosaccharide-specific glycosidases, can contribute to the development of novel tools for carbohydrate engineering and glycobiology research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。